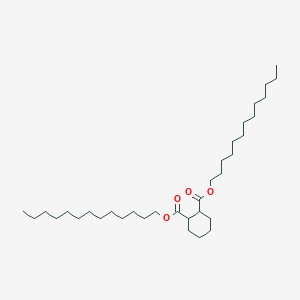

Ditridecyl cyclohexane-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ditridecyl cyclohexane-1,2-dicarboxylate is an organic compound used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is a colorless, odorless liquid that is used in various industrial applications, including the production of flexible plastics for toys, medical devices, and food packaging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ditridecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diisononyl phthalate. Alternatively, it can be prepared by the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene followed by hydrogenation . The preparation method involves adding hexahydrophthalic anhydride, isononanol, and acetic anhydride into a reaction vessel, heating to 180-300°C, and then stirring and dehydrating for 2-5 hours . Excess alcohol is removed through flash evaporation, and low-molecular-weight impurities are removed by bubbling with water vapor and nitrogen .

Industrial Production Methods

The industrial production of this compound involves a single-step high-temperature esterification process. This method significantly shortens reaction time and reduces energy consumption. The process includes pressure-reduced flash evaporation to remove excess alcohol, avoiding emulsification and eliminating the need for neutralization and washing, thus preventing the production of alkaline wastewater .

Analyse Chemischer Reaktionen

Types of Reactions

Ditridecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, acids, and alkalis . The compound is incompatible with strong oxidizers, acids, and alkalis, which can lead to decomposition or unwanted side reactions .

Major Products Formed

The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid and its mono and diesters . Oxidative metabolites such as cyclohexane-1,4-dicarboxylic acid and mono hydroxyisononyl ester are also formed .

Wissenschaftliche Forschungsanwendungen

Ditridecyl cyclohexane-1,2-dicarboxylate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of ditridecyl cyclohexane-1,2-dicarboxylate involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing intermolecular forces. This interaction allows the polymer chains to move more freely, resulting in increased flexibility and durability of the plastic material . The compound is metabolized in biological systems to form various oxidative metabolites, which can be used as biomarkers for exposure assessment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diisononyl phthalate: Another plasticizer used in similar applications but has been scrutinized for its potential endocrine-disrupting effects.

Di(2-ethylhexyl)phthalate: A widely used plasticizer that has also faced regulatory restrictions due to its toxicity.

Di(isononyl)cyclohexane-1,2-dicarboxylate: A similar compound with comparable applications and properties.

Uniqueness

Ditridecyl cyclohexane-1,2-dicarboxylate is unique in its high molecular weight and non-aromatic structure, making it a safer alternative to traditional phthalate plasticizers. Its low toxicity and minimal endocrine-disrupting effects make it suitable for sensitive applications such as medical devices and food packaging .

Eigenschaften

CAS-Nummer |

167907-26-8 |

|---|---|

Molekularformel |

C34H64O4 |

Molekulargewicht |

536.9 g/mol |

IUPAC-Name |

ditridecyl cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |

InChI-Schlüssel |

QBNKOOBQDPEETD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)

![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)